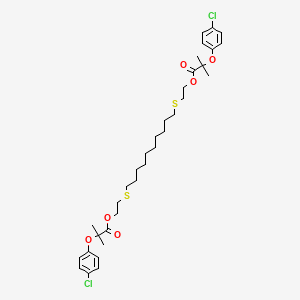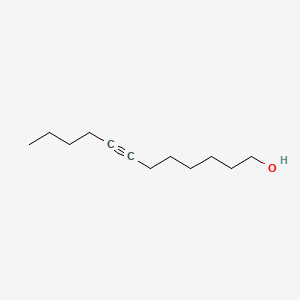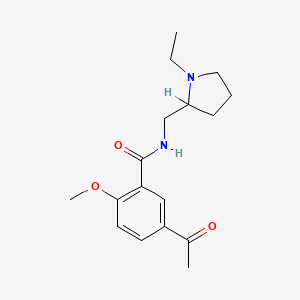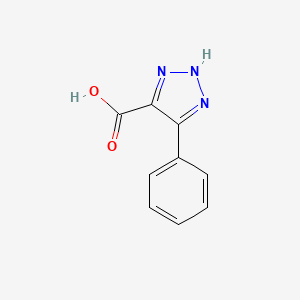![molecular formula C18H15NO4 B1621891 [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid CAS No. 126480-34-0](/img/structure/B1621891.png)
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid
Description
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid , also known by its chemical formula C18H15NO4 , is a compound with intriguing properties. It falls within the category of bioactive molecules and has drawn attention in proteomics research . The compound’s structure combines a chromene scaffold with an amino-acetic acid moiety, resulting in a unique and potentially valuable molecule.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the coupling of a 4-methoxyphenyl group with a chromene core. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Detailed synthetic protocols are available in the literature, and they often involve the use of protecting groups, reagents, and catalysts .
Molecular Structure Analysis
The molecular structure of [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid reveals its key features. The chromene ring system provides rigidity, while the 4-methoxyphenyl group contributes to its overall shape. The amino-acetic acid side chain adds polarity and potential binding sites for interactions with biological targets. Researchers have elucidated this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The compound’s reactivity is essential for understanding its behavior. It can participate in various reactions, including amidation, esterification, and cyclization. Researchers have investigated its reactivity with other functional groups, exploring potential applications in drug discovery and chemical biology. Notably, the chromene scaffold may undergo electrophilic aromatic substitutions, leading to diverse derivatives .
properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17/h2-10H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMFXBDIIUKDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393465 | |
| Record name | (E)-N-[2-(4-Methoxyphenyl)-4H-1-benzopyran-4-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid | |
CAS RN |
126480-34-0 | |
| Record name | (E)-N-[2-(4-Methoxyphenyl)-4H-1-benzopyran-4-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



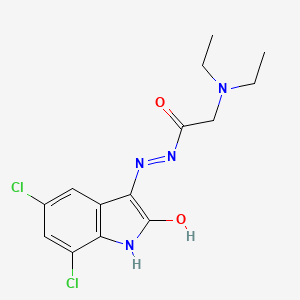
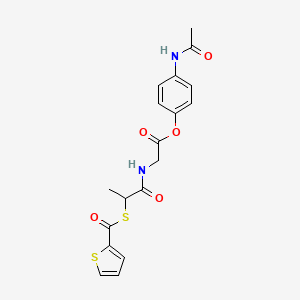
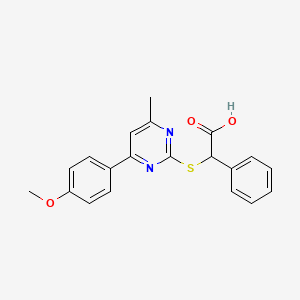
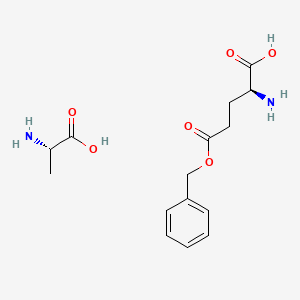
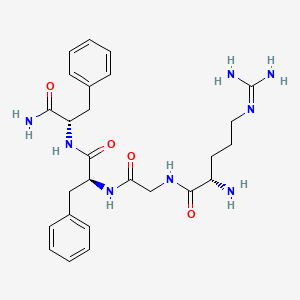
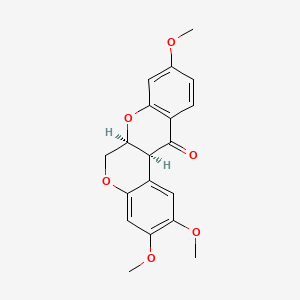
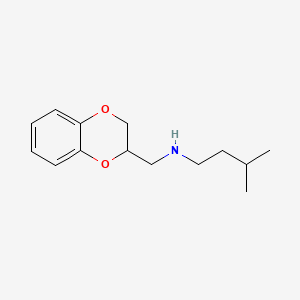
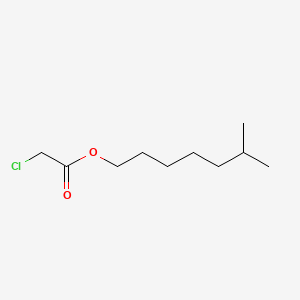
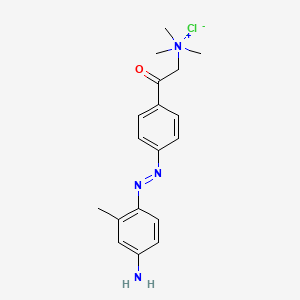
![6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1621820.png)
